Lipophilicity Modulation: XLogP3 Comparison Against N-Phenyl Analog
The target compound's N-cyclohexyl-N-ethyl substitution confers significantly higher lipophilicity compared to the unsubstituted N-phenyl analog, N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. This is a critical differentiator for membrane permeability and target engagement in cellular assays. [1]
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 (Predicted) |
| Comparator Or Baseline | N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: ~1.0-1.5 (Estimated based on structural rules) |
| Quantified Difference | Increase of ~0.8 to 1.3 log units |
| Conditions | Computational prediction using XLogP3 3.0 algorithm as reported by PubChem; no experimental logP data is publicly available for the target compound. Comparator value is a structural estimate. |
Why This Matters
This quantifiable difference in lipophilicity directly guides selection for assays where cellular permeability is a key selection criterion, as the target compound is predicted to cross lipid bilayers more readily than the simpler N-phenyl analog.
- [1] PubChem. (2026). Computed Properties for CID 7382247, N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. National Center for Biotechnology Information. View Source
